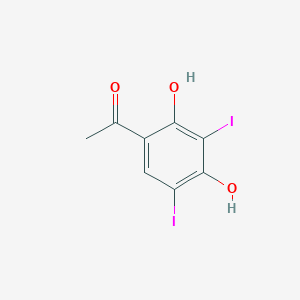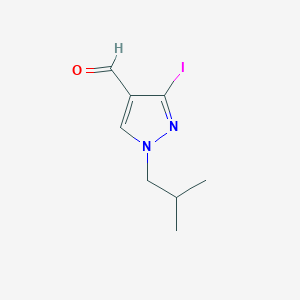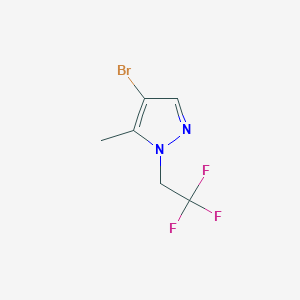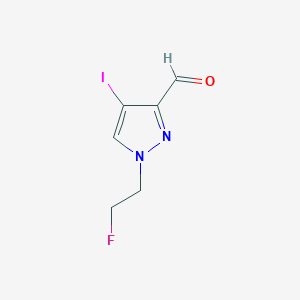
1-(2,4-Dihydroxy-3,5-diiodophenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,4-Dihydroxy-3,5-diiodophenyl)ethanone is a chemical compound with the molecular formula C8H6I2O3 It is characterized by the presence of two iodine atoms and two hydroxyl groups attached to a phenyl ring, along with an ethanone group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-Dihydroxy-3,5-diiodophenyl)ethanone typically involves the iodination of a precursor compound, such as 2,4-dihydroxyacetophenone. The reaction is carried out under controlled conditions to ensure selective iodination at the desired positions on the phenyl ring. Common reagents used in this process include iodine and an oxidizing agent, such as hydrogen peroxide or sodium iodate .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(2,4-Dihydroxy-3,5-diiodophenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The ethanone group can be reduced to an alcohol.
Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of diiodoquinones.
Reduction: Formation of diiodophenylethanol.
Substitution: Formation of various substituted phenyl ethanones depending on the nucleophile used.
Scientific Research Applications
1-(2,4-Dihydroxy-3,5-diiodophenyl)ethanone has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of iodine-containing pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2,4-Dihydroxy-3,5-diiodophenyl)ethanone involves its interaction with various molecular targets. The hydroxyl and iodine groups play a crucial role in its reactivity and binding affinity to biological molecules. The compound can form hydrogen bonds and halogen bonds, influencing its activity in biological systems. Pathways involved may include oxidative stress response and enzyme inhibition .
Comparison with Similar Compounds
1-(2,4-Dihydroxyphenyl)ethanone: Lacks the iodine atoms, resulting in different reactivity and applications.
1-(4-Hydroxy-3,5-dimethoxyphenyl)ethanone: Contains methoxy groups instead of hydroxyl groups, affecting its chemical properties and uses.
1-(4-Hydroxy-3,5-diiodophenyl)ethanone:
Uniqueness: 1-(2,4-Dihydroxy-3,5-diiodophenyl)ethanone is unique due to the presence of both hydroxyl and iodine groups, which confer distinct chemical and biological properties
Properties
CAS No. |
62069-34-5 |
|---|---|
Molecular Formula |
C8H6I2O3 |
Molecular Weight |
403.94 g/mol |
IUPAC Name |
1-(2,4-dihydroxy-3,5-diiodophenyl)ethanone |
InChI |
InChI=1S/C8H6I2O3/c1-3(11)4-2-5(9)8(13)6(10)7(4)12/h2,12-13H,1H3 |
InChI Key |
WZJYEVYUERSTQF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=C(C(=C1O)I)O)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5,7-diphenyl-N-[4-(trifluoromethoxy)phenyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10902378.png)
![N-[6-bromo-2-(2-hydroxynaphthalen-1-yl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]-4-chlorobenzamide](/img/structure/B10902381.png)
![2-({5-[(phenylamino)methyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B10902384.png)
![N'-[(Z)-(4-bromothiophen-2-yl)methylidene]pyridine-3-carbohydrazide](/img/structure/B10902386.png)

![2-[4-bromo-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-1-(pyrrolidin-1-yl)ethanone](/img/structure/B10902410.png)


![7-{[2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propanoyl]amino}-3-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B10902419.png)

![1-[(4-chlorophenoxy)methyl]-N-(3,4-difluorophenyl)-1H-pyrazole-3-carboxamide](/img/structure/B10902422.png)
![1-ethyl-N-{1-[2-(morpholin-4-yl)ethyl]-1H-benzimidazol-2-yl}-4-nitro-1H-pyrazole-5-carboxamide](/img/structure/B10902439.png)
![2-[4-(benzyloxy)phenoxy]-N'-{(E)-[2-hydroxy-3-(prop-2-en-1-yl)phenyl]methylidene}propanehydrazide](/img/structure/B10902443.png)
![2-[2-methoxy-4-(prop-2-en-1-yl)phenoxy]-N'-{(E)-[4-(pentyloxy)phenyl]methylidene}acetohydrazide](/img/structure/B10902445.png)
